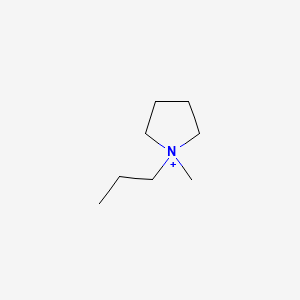

1-Methyl-1-propylpyrrolidinium

Description

Structure

3D Structure

Properties

CAS No. |

108259-90-1 |

|---|---|

Molecular Formula |

C8H18N+ |

Molecular Weight |

128.24 g/mol |

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium |

InChI |

InChI=1S/C8H18N/c1-3-6-9(2)7-4-5-8-9/h3-8H2,1-2H3/q+1 |

InChI Key |

YQFWGCSKGJMGHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+]1(CCCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1-Methyl-1-propylpyrrolidinium salts

A Technical Guide for Energy & Pharmaceutical Applications

Executive Summary

1-Methyl-1-propylpyrrolidinium (commonly abbreviated as [MPPy], [Pyr13], or [P13]) represents a premier class of cyclic quaternary ammonium cations. Distinguished by its conformational flexibility and electrochemical robustness, [Pyr13] serves as a foundational scaffold in the design of Ionic Liquids (ILs).

This guide provides a rigorous technical analysis of [Pyr13]-based salts, focusing on the critical interplay between the cation’s propyl chain and various counter-anions (TFSI, FSI, halides). We synthesize data relevant to high-voltage electrolytes for lithium batteries and emerging applications in pharmaceutical drug delivery, offering researchers a self-validating roadmap for synthesis, characterization, and application.

Molecular Architecture & Synthesis Strategy

The [Pyr13] cation consists of a five-membered nitrogen-containing ring (pyrrolidinium) substituted with a methyl group and a propyl group. The asymmetry introduced by the propyl chain is deliberate; it disrupts crystal lattice packing more effectively than symmetric chains (e.g., dimethyl), thereby suppressing the melting point and ensuring liquid behavior at room temperature when paired with bulky anions.

1.1 Synthesis Workflow: The Menshutkin Protocol

The synthesis of [Pyr13] salts follows a biphasic logic: formation of the halide precursor via nucleophilic substitution, followed by anion metathesis to yield the target ionic liquid.

Critical Control Point: The reaction is highly exothermic. Temperature control (< 5°C during addition) is vital to prevent Hofmann elimination side products.

Figure 1: Step-wise synthesis pathway for [Pyr13]-based ionic liquids, highlighting the transition from halide precursor to hydrophobic functional salt.

Physicochemical Characterization

The utility of [Pyr13] salts is dictated by the anion choice. The two most commercially and scientifically significant anions are Bis(trifluoromethanesulfonyl)imide ([TFSI]) and Bis(fluorosulfonyl)imide ([FSI]) .

2.1 Thermal & Phase Behavior

-

Melting Point (Tm): [Pyr13] salts exhibit "plastic crystal" phases. [Pyr13][FSI] typically melts around -9°C, while [Pyr13][TFSI] melts slightly lower (-12°C to -18°C), ensuring liquid utility in standard operating conditions.

-

Thermal Stability (T_decomp):

-

[TFSI]: Exceptional stability up to ~400°C. Ideal for high-temperature processes.

-

[FSI]: Lower stability (~180°C - 200°C). The S-F bond is more labile than the C-F bond in TFSI, which is a trade-off for its superior conductivity.

-

2.2 Transport Properties (Viscosity vs. Conductivity)

The "Walden Rule" describes the relationship between molar conductivity (

-

[Pyr13][FSI]: The [FSI] anion is smaller and less viscous than [TFSI]. This results in significantly higher ionic conductivity, making it the preferred choice for high-rate battery applications.

-

[Pyr13][TFSI]: Higher viscosity limits ion mobility, but it offers superior chemical inertness.

Table 1: Comparative Properties of [Pyr13] Salts (at 25°C)

| Property | [Pyr13][FSI] | [Pyr13][TFSI] | [Pyr13][Br] |

| Molecular Weight | 308.36 g/mol | 422.41 g/mol | 208.14 g/mol |

| Physical State | Liquid | Liquid | Solid |

| Viscosity ( | ~35-45 mPa·s | ~60-70 mPa·s | N/A |

| Conductivity ( | ~4.5 - 5.5 mS/cm | ~2.0 - 3.0 mS/cm | N/A |

| Electrochem. Window | ~5.5 V | ~5.8 V | < 2.0 V |

| Water Solubility | Hydrophobic | Hydrophobic | Hydrophilic |

Electrochemical Performance (Energy Storage)

For researchers in energy storage, the [Pyr13] cation is a "gold standard" for stability against lithium metal anodes. Unlike imidazolium cations, which have an acidic proton at C2 prone to reduction, the pyrrolidinium ring is saturated and chemically robust.

3.1 The Electrochemical Window

[Pyr13]-based ILs offer a wide electrochemical stability window (ESW), typically exceeding 5.0 V vs. Li/Li+.[1] This allows the use of high-voltage cathodes (e.g., NMC811, Li-rich Mn-based) without electrolyte decomposition.

3.2 SEI Formation Logic

While [TFSI] is stable, it corrodes aluminum current collectors at high voltages. [FSI] passivates aluminum but is less thermally stable. A common strategy is using binary mixtures or high-concentration Li-salt formulations to engineer a robust Solid Electrolyte Interphase (SEI).

Figure 2: Mechanism of SEI formation in [Pyr13][FSI] electrolytes. The reductive decomposition of the FSI anion is sacrificial, forming a protective LiF-rich layer that enables long-term cycling.

Pharmaceutical Applications (Drug Development)

While historically dominated by energy applications, [Pyr13] salts are gaining traction in drug delivery due to their tunable lipophilicity and ability to solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs).

4.1 Solubility Enhancement & Permeation

-

Mechanism: [Pyr13] cations can disrupt the crystalline structure of hydrophobic drugs, forming "API-ILs" (Active Pharmaceutical Ingredient - Ionic Liquids) or acting as cosolvents.

-

Transdermal Delivery: The surfactant-like nature of the propyl chain allows [Pyr13] salts to intercalate into the lipid bilayer of the stratum corneum, temporarily reducing barrier resistance and enhancing drug permeation.

-

Toxicity: Pyrrolidinium cations generally exhibit lower cytotoxicity than imidazolium or pyridinium analogs, though they are more toxic than choline-based ILs. Toxicity scales with alkyl chain length; the propyl chain ([Pyr13]) offers a balanced profile between lipophilicity (permeation) and cytotoxicity compared to longer chains (e.g., octyl).

Experimental Protocols

Protocol A: Synthesis of [Pyr13][Br] (Precursor)

-

Setup: Flame-dried three-neck flask, N2 atmosphere.

-

Reagents: Dissolve 0.1 mol N-methylpyrrolidine in 50 mL dry acetonitrile.

-

Addition: Add 0.11 mol 1-bromopropane dropwise at 0°C.

-

Reaction: Stir at reflux (80°C) for 24 hours.

-

Workup: Cool to RT. Precipitate with cold ethyl acetate. Filter and dry under vacuum.

Protocol B: Metathesis to [Pyr13][TFSI]

-

Dissolution: Dissolve [Pyr13][Br] in distilled water.

-

Exchange: Add equimolar LiTFSI (dissolved in water). A biphasic system forms immediately (hydrophobic IL separates).

-

Extraction: Extract the IL phase with Dichloromethane (DCM).

-

Washing: Wash DCM layer with water 3x until AgNO3 test is negative (no halides).

-

Drying: Remove DCM via rotary evaporation. Dry IL at 60°C under high vacuum (< 0.1 mbar) for 24h to remove trace water. Critical: Water content > 100 ppm drastically reduces the electrochemical window.

References

-

MacFarlane, D. R., et al. (2016). Ionic liquids and their solid-state analogues as materials for energy generation and storage. Nature Reviews Materials. Link

-

Salminen, J., et al. (2007).[2][3] Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.[2][3] Fluid Phase Equilibria.[2][3] Link

-

Zhou, Q., et al. (2011). Properties of N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)imide for lithium secondary batteries. Journal of Power Sources. Link

-

Monti, T., et al. (2017). Ionic Liquids in Drug Delivery: The Potential of Pyrrolidinium Salts. Pharmaceutics.[4][5] Link

-

Reiter, J., et al. (2013). The role of the anion in the electrochemical stability of pyrrolidinium-based ionic liquids. Electrochimica Acta. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Physicochemical properties and toxicities of hydrophobicpiperidinium and pyrrolidinium ionic liquids (Journal Article) | OSTI.GOV [osti.gov]

- 3. Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids | The Battery Group [batterygroup.lbl.gov]

- 4. mdpi.com [mdpi.com]

- 5. path.web.ua.pt [path.web.ua.pt]

Thermal Stability of 1-Methyl-1-propylpyrrolidinium Based Ionic Liquids: A Technical Guide

Executive Summary

1-Methyl-1-propylpyrrolidinium ([MPPy] or [C3mpyr]) based ionic liquids (ILs) represent a class of quaternary ammonium salts distinguished by their exceptional electrochemical windows and thermal resilience. Unlike imidazolium-based ILs, which are prone to C2-proton acidity and carbene formation, the pyrrolidinium core offers superior chemical inertness, making it a prime candidate for high-voltage electrolytes and thermally demanding pharmaceutical processes.

This guide provides a rigorous analysis of the thermal stability of [MPPy]-based systems, dissecting the decomposition mechanisms that dictate their upper operating limits. We present validated experimental protocols for determining Maximum Operating Temperatures (MOT) and offer a comparative analysis of anion influence, moving beyond simple

The Chemistry of Decomposition

To predict thermal failure, one must understand the molecular triggers. The thermal degradation of [MPPy] cations does not occur randomly; it follows specific kinetic pathways driven by the basicity and nucleophilicity of the paired anion.

Mechanistic Pathways

The [MPPy] cation is susceptible to two primary degradation modes at elevated temperatures:

-

Nucleophilic Substitution (

): The anion attacks the -

Hofmann Elimination (E2): A basic anion abstracts a

-proton from the propyl chain, resulting in ring-opening or alkene formation (propene) and a tertiary amine.

The dominance of one pathway over the other is dictated by the anion's properties. Weakly nucleophilic, non-basic anions like [TFSI]

Visualizing the Decay

The following diagram maps the competing decomposition pathways for the [MPPy] cation.

Figure 1: Competing thermal decomposition pathways for the 1-Methyl-1-propylpyrrolidinium cation. The anion acts as either a nucleophile (SN2) or a base (E2) depending on its chemical nature.

Anion Influence: Comparative Stability Data

The anion is the primary determinant of thermal stability in [MPPy] ILs. The table below aggregates

Critical Note:

| Anion | Abbreviation | Stability Mechanism | ||

| Bis(trifluoromethanesulfonyl)imide | [TFSI] / [NTf2] | 340 - 350°C | 250°C | Highly delocalized charge; weak nucleophile; suppresses SN2. |

| Bis(fluorosulfonyl)imide | [FSI] | 180 - 220°C | 130°C | S-F bond is labile; susceptible to hydrolysis and lower energy degradation. |

| Tetrafluoroborate | [BF4] | 280 - 300°C | 200°C | Susceptible to hydrolysis; generates HF which catalyzes degradation. |

| Bromide | [Br] | 240 - 260°C | 160°C | Strong nucleophile; promotes reverse Menschutkin reaction (dealkylation). |

| Dicyanamide | [DCA] | 230 - 250°C | 150°C | Reactive anion; prone to polymerization/cyclization at high temps. |

Data synthesized from comparative TGA studies on pyrrolidinium cations [1][3].

Experimental Protocols for Stability Validation

As a scientist, relying on vendor data sheets is insufficient. You must validate the stability of your specific IL batch, as impurities (water, halides) drastically reduce thermal limits.

Protocol A: Dynamic TGA (Screening)

Use this to quickly compare relative stability between different IL candidates.

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).

-

Pan: Platinum or Alumina (avoid Aluminum > 500°C).

-

Sample Mass: 10–15 mg.

-

Purge Gas: Nitrogen (

) at 50 mL/min (Essential to prevent oxidative degradation, which occurs 50-100°C lower). -

Drying Step (Crucial): Ramp to 100°C and hold for 30 minutes to remove hygroscopic water. Failure to do this results in a false "decomposition" mass loss event at 100°C.

-

Ramp: Heat from 100°C to 600°C at 10°C/min .

-

Analysis: Determine

(intersection of the baseline and the tangent of the weight loss curve).

Protocol B: Isothermal TGA (Long-Term Validation)

Use this to determine the true Maximum Operating Temperature (MOT) for processes running >24 hours.

-

Selection: Choose a temperature 50°C below the dynamic

. -

Procedure:

-

Ramp to target temperature (e.g., 250°C for [MPPy][TFSI]).

-

Hold for 10 hours.

-

-

Pass/Fail Criteria:

-

Pass: Mass loss < 1% over 10 hours (

). -

Fail: Mass loss > 1%.

-

-

Iteration: If Fail, reduce temp by 20°C and repeat. If Pass, increase by 10°C to find the limit.

Applications & Implications

High-Voltage Electrolytes (Li-Ion Batteries)

[MPPy][TFSI] and [MPPy][FSI] are top contenders for electrolytes due to their electrochemical stability (up to 5.0V vs Li/Li+).

-

Challenge: [FSI] offers better conductivity but lower thermal stability (~200°C).

-

Solution: For batteries operating <80°C, [FSI] is preferred. For high-temperature sensors or safety-critical storage, [TFSI] is mandatory due to its 350°C headroom [5].

Pharmaceutical Solvents

In drug development, [MPPy] ILs serve as solvents for difficult-to-dissolve APIs (Active Pharmaceutical Ingredients) or reaction media for high-temp synthesis.

-

Purity is King: Residual halide precursors (from synthesis) act as nucleophiles, lowering thermal stability by ~100°C. Researchers must use "Battery Grade" or "High Purity" (>99.9%, Halide <50 ppm) grades for thermal processes [2].

References

-

Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Processes, 2020. Link

-

Thermal Stability of Ionic Liquids: Current Status and Prospects. Processes, 2021. Link

-

Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. Journal of Chemical & Engineering Data, 2017. Link

-

Thermal Stability of Pyrrolidinium-FSI Ionic Liquid Electrolyte. Journal of The Electrochemical Society, 2018. Link

-

Temperature-Dependent Electrochemical Stability Window of TFSI and FSI Based Ionic Liquids. Frontiers in Materials, 2022. Link

Sources

Technical Master File: 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide

[1]

CAS Number: 223437-05-6 Common Abbreviations: [P13][TFSI], [MPPy][TFSI], Pyr13 TFSI Molecular Formula: C₁₀H₁₈F₆N₂O₄S₂ Molecular Weight: 408.38 g/mol [1][2][3]

Executive Summary

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([P13][TFSI]) represents a gold standard in the class of hydrophobic Room Temperature Ionic Liquids (RTILs).[1] Unlike imidazolium-based counterparts, the pyrrolidinium cation confers superior electrochemical stability, particularly at cathodic potentials, making it indispensable for high-voltage Lithium-ion batteries and supercapacitors.

For the pharmaceutical and synthesis sector, [P13][TFSI] serves as a robust, non-volatile "green solvent" capable of stabilizing reactive intermediates and facilitating biphasic catalysis.[1] This guide details the physicochemical profile, validated synthesis protocols, and application frameworks for this critical material.

Physicochemical Profile

The utility of [P13][TFSI] is defined by its wide liquid range and electrochemical inertness.[1] The following data represents high-purity (>99.5%) specifications required for electrochemical grade applications.

| Property | Value | Conditions | Relevance |

| Physical State | Liquid | @ 25°C | Room temperature operability.[1] |

| Melting Point | 12 °C | - | Low melting point prevents freezing in outdoor energy storage.[1] |

| Density | 1.43 g/cm³ | @ 29°C | High density implies high volumetric energy density in electrolytes.[1] |

| Viscosity | 58.7 cP | @ 25°C | Moderate viscosity; often requires co-solvents (e.g., DMC) for optimal ion transport.[1] |

| Conductivity | 4.92 mS/cm | @ 30°C | Sufficient for power applications, enhanced by temperature.[1] |

| Electrochemical Window | ~5.5 – 6.0 V | vs. Li/Li⁺ | Exceptional anodic stability; compatible with high-voltage cathodes.[1] |

| Water Content | < 20 ppm | Dried | Hydrophobic, but hygroscopic; requires glovebox handling.[1] |

Synthesis & Purification Protocol

Objective: Synthesize high-purity [P13][TFSI] via anion metathesis from the bromide precursor. Scale: Laboratory (50–100 g).

Reaction Mechanism

The synthesis follows a standard anion exchange reaction in an aqueous medium.[1] The driving force is the hydrophobicity of the resulting [P13][TFSI], which phase-separates from the aqueous byproduct (LiBr).[1]

1Step-by-Step Methodology

Reagents:

-

1-Methyl-1-propylpyrrolidinium bromide ([P13]Br)[1]

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)[1][4][5]

-

Deionized Water (18.2 MΩ[1]·cm)

-

Dichloromethane (DCM) (Optional, for extraction efficiency)[1]

-

Silver Nitrate (AgNO₃) solution (0.1 M)[1]

Protocol:

-

Dissolution: Dissolve equimolar amounts of [P13]Br and LiTFSI separately in minimal deionized water.

-

Mixing: Slowly add the LiTFSI solution to the [P13]Br solution under vigorous stirring. A biphasic system will form immediately as the hydrophobic IL separates.[1]

-

Phase Separation: Stir for 2–4 hours to ensure equilibrium. Transfer to a separatory funnel. The IL will form the denser bottom layer.[1]

-

Washing (Critical Step):

-

Drain the bottom IL layer.[1]

-

Wash the IL layer with fresh deionized water (1:1 volume ratio).[1]

-

Vigorously shake and let settle.[1] Drain the IL again.

-

Self-Validating Checkpoint: Collect a few drops of the aqueous wash phase and add AgNO₃.[1] If a white precipitate (AgBr) forms, bromide is still present.[1] Repeat washing until the AgNO₃ test is negative (clear).[1]

-

-

Drying:

Synthesis Workflow Visualization

Figure 1: Validated synthesis workflow for [P13][TFSI] emphasizing the critical impurity removal cycle.

Electrochemical Architecture

For energy storage researchers, the value of [P13][TFSI] lies in its electrochemical window (ECW).[1] Unlike imidazolium ILs, the pyrrolidinium ring is resistant to reduction at low potentials, allowing it to function effectively against lithium metal anodes.

Stability Mechanics

-

Anodic Limit (~5.5 V vs Li/Li⁺): Governed by the oxidation of the [TFSI] anion.[1] This high limit permits the use of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄.[1]

-

Cathodic Limit (~0 V vs Li/Li⁺): Governed by the reduction of the [P13] cation.[1] While thermodynamically unstable at 0 V, it forms a passivating Solid Electrolyte Interphase (SEI) on graphite/Li-metal, kinetically inhibiting further decomposition.[1]

Application in Li-Ion Batteries

In a typical cell, [P13][TFSI] acts as the charge carrier medium.[1] Its non-flammability addresses the critical safety failure modes of conventional carbonate electrolytes (thermal runaway).[1]

Figure 2: Electrochemical role of [P13][TFSI] in a high-voltage Lithium cell, highlighting the SEI formation and anodic stability.[1]

Pharmaceutical Relevance: Green Solvents

While primarily an electrolyte, [P13][TFSI] is gaining traction in drug development as a reaction medium and extraction solvent .[1]

-

Biphasic Catalysis: Its hydrophobicity allows it to house metal catalysts, permitting easy separation of pharmaceutical products into an organic phase, reducing metal contamination in the final drug (API).[1]

-

API Solubilization: It can solubilize specific hydrophobic APIs that are poorly soluble in water, aiding in crystallization studies or novel delivery formulations.[1]

-

Thermal Stability: Allows for high-temperature synthesis of drug intermediates without the pressure risks associated with volatile organic solvents.[1]

Safety & Handling (MSDS Summary)

Despite being "green" (low volatility), [P13][TFSI] is a chemical hazard and must be handled with standard laboratory precautions.[1]

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[1][6]

-

Storage: Hygroscopic. Store in a desiccator or glovebox under Argon/Nitrogen.[1]

-

Incompatibility: Strong oxidizing agents.[1]

-

Disposal: Do not dispose of in drains.[1] Consult hazardous waste regulations for fluorinated compounds.

References

-

PubChem. (2025).[1] 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Compound).[1][2][3][6][7] National Library of Medicine.[1] [Link]

-

Appetecchi, G. B., et al. (2011).[1] Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials.[1] [Link]

-

MacFarlane, D. R., et al. (2014).[1] Physical properties of the pure 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid. Journal of Chemical Thermodynamics.[1] [Link]

Sources

- 1. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

- 3. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | CAS 223437-05-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide | 223437-05-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding in 1-Methyl-1-propylpyrrolidinium Compounds

This guide provides a comprehensive technical overview of the structure and bonding of 1-Methyl-1-propylpyrrolidinium ([PMPyr]+) compounds, a class of quaternary ammonium salts with significant applications in the field of ionic liquids and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular architecture, electronic properties, and intermolecular interactions that govern the behavior of these materials.

Introduction: The Significance of 1-Methyl-1-propylpyrrolidinium Cations

The 1-methyl-1-propylpyrrolidinium cation is a key component in a variety of ionic liquids, which are salts with melting points below 100°C. These materials have garnered immense interest due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1] The structure of the cation, with its five-membered aliphatic ring and attached alkyl chains, plays a crucial role in determining the overall properties of the resulting ionic liquid. Understanding the nuances of its structure and bonding is paramount for the rational design of new materials with tailored functionalities for applications ranging from electrolytes in batteries to specialized solvents in chemical synthesis.[1]

Molecular Structure and Conformation

The three-dimensional arrangement of atoms in the 1-methyl-1-propylpyrrolidinium cation is fundamental to its interactions and properties. High-resolution techniques like single-crystal X-ray diffraction and computational modeling provide a detailed picture of its geometry.

Crystallographic Insights: The Case of 1-Methyl-1-propylpyrrolidinium Chloride

The crystal structure of 1-methyl-1-propylpyrrolidinium chloride (C8H18N+·Cl−) offers precise data on bond lengths, bond angles, and the overall conformation of the cation in the solid state.[2][3]

The asymmetric unit of this compound consists of a single 1-methyl-1-propylpyrrolidinium cation and a chloride anion.[2][4] The bond distances and angles within the pyrrolidinium cation are within the expected ranges for similar organic structures.[3]

Table 1: Selected Bond Lengths and Angles for 1-Methyl-1-propylpyrrolidinium Cation in the Chloride Salt [2]

| Bond/Angle | Length (Å) / Angle (°) |

| N1—C1 | 1.516 (2) |

| N1—C4 | 1.518 (2) |

| N1—C5 | 1.501 (2) |

| N1—C6 | 1.527 (2) |

| C1—C2 | 1.523 (2) |

| C2—C3 | 1.521 (3) |

| C3—C4 | 1.517 (3) |

| C6—C7 | 1.522 (2) |

| C7—C8 | 1.513 (3) |

| C5—N1—C6 | 111.43 (13) |

| C4—N1—C1 | 104.34 (12) |

| N1—C6—C7 | 113.13 (14) |

| C6—C7—C8 | 112.44 (16) |

The pyrrolidinium ring adopts an envelope (Cs) conformation, which is an energetically favorable arrangement for five-membered rings.[3] The propyl substituent is observed in the energetically preferred anti conformation, with a torsional angle (N1—C6—C7—C8) of -177.0 (2)°.[3]

Conformational Dynamics in the Liquid State

In the liquid state, the 1-methyl-1-propylpyrrolidinium cation exhibits greater conformational flexibility. Spectroscopic techniques, particularly Raman and NMR, combined with computational simulations, reveal the presence of different conformers. The pyrrolidinium ring can undergo pseudorotation, leading to different envelope and twist conformations.[5][6] The energy barriers between these conformers are relatively low, allowing for rapid interconversion at room temperature.

The orientation of the propyl chain also contributes to the conformational landscape. While the anti (trans) conformation is generally the most stable, gauche conformations can also be populated, influencing the packing and transport properties of the ionic liquid.[6]

Electronic Structure and Chemical Bonding

The nature of the chemical bonds and the distribution of electron density in the 1-methyl-1-propylpyrrolidinium cation are key to understanding its interactions with anions and surrounding molecules.

The Quaternary Ammonium Center

The central nitrogen atom is quaternized, bearing a formal positive charge. This charge is not localized solely on the nitrogen but is distributed across the entire cation, primarily on the hydrogen atoms of the methyl and propyl groups, as well as the methylene groups of the pyrrolidinium ring. This charge delocalization is crucial for the formation of a variety of intermolecular interactions.

Cation-Anion Interactions: Beyond Simple Electrostatics

The primary interaction in 1-methyl-1-propylpyrrolidinium compounds is the electrostatic attraction between the positively charged cation and the negatively charged anion. However, the bonding is more complex than a simple point-charge interaction.

In the solid state, as seen in the chloride salt, weak C—H···Cl hydrogen bonds play a significant role in the crystal packing.[2][3] Each cation is hydrogen-bonded to four neighboring anions, and each anion interacts with four cations, creating an extended network.[2][3]

In the liquid state, molecular dynamics simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyr][TFSI]) show that on average, each cation is coordinated by four anions.[7][8] The relative orientation of the ions is not random, with specific angular distributions indicating preferred interaction geometries.[7][8]

Computational Insights into Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure.

Caption: Frontier molecular orbital interactions in [PMPyr]+-anion pairs.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electrochemical stability of the cation. The HOMO is typically localized on the anion in an ion pair, while the LUMO is associated with the cation. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the electrochemical stability window of the ionic liquid. A larger gap generally corresponds to greater resistance to oxidation and reduction.

Experimental Methodologies for Structural and Bonding Analysis

A combination of experimental techniques is necessary to fully characterize the structure and bonding in 1-methyl-1-propylpyrrolidinium compounds.

Synthesis of 1-Methyl-1-propylpyrrolidinium Salts

Protocol: General Synthesis of 1-Methyl-1-propylpyrrolidinium Halides

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as 2-propanol or acetonitrile.

-

Addition of Alkyl Halide: Add 1-chloropropane or 1-bromopropane (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR or TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product is typically a white solid. Recrystallize the solid from a suitable solvent system, such as 2-propanol/diethyl ether, to obtain the pure 1-methyl-1-propylpyrrolidinium halide salt.

-

Drying: Dry the purified salt under vacuum at 60-70°C for at least 24 hours to remove any residual solvent.

Protocol: Anion Metathesis for Synthesis of other 1-Methyl-1-propylpyrrolidinium Salts (e.g., with BF4-, PF6-, TFSI-)

-

Dissolution: Dissolve the synthesized 1-methyl-1-propylpyrrolidinium halide (e.g., bromide) in a suitable solvent, typically water or acetone.

-

Addition of Metal Salt: In a separate flask, dissolve an equimolar amount of a metal salt of the desired anion (e.g., NaBF4, KPF6, LiTFSI) in the same solvent.

-

Metathesis Reaction: Add the metal salt solution dropwise to the stirred solution of the pyrrolidinium halide at room temperature. A precipitate of the insoluble metal halide (e.g., NaBr) will form.

-

Stirring: Continue stirring the mixture for several hours to ensure complete reaction.

-

Filtration: Remove the precipitated metal halide by filtration.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

-

Washing and Drying: The resulting ionic liquid may need to be washed with water to remove any remaining inorganic salts (if the ionic liquid is hydrophobic) or extracted with a suitable organic solvent. Dry the final product under high vacuum at an elevated temperature (e.g., 80°C) for an extended period to remove all traces of solvent and water.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these compounds in the solid state.

Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray crystallographic analysis.

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of 1-methyl-1-propylpyrrolidinium compounds in the liquid state. ¹H and ¹³C NMR provide information about the chemical environment of the different nuclei, while techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between the cation and anion.

Protocol: ¹H and ¹³C NMR Spectroscopy of 1-Methyl-1-propylpyrrolidinium Ionic Liquids

-

Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. For neat ionic liquid analysis, a capillary containing a reference standard (e.g., TMS in CDCl₃) can be inserted into the NMR tube.

-

Instrument Setup:

-

Tune and match the NMR probe for the desired nuclei (¹H and ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-64 scans.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans (due to the low natural abundance of ¹³C).

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Reference the spectra to the solvent residual peak or an internal/external standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum and assign the signals to the respective protons in the molecule.

-

Raman Spectroscopy

Raman spectroscopy is an excellent technique for probing the vibrational modes of the 1-methyl-1-propylpyrrolidinium cation and its interactions with the anion. Changes in the vibrational frequencies can provide information about conformational changes and the strength of cation-anion interactions.

Protocol: Raman Spectroscopy of 1-Methyl-1-propylpyrrolidinium Ionic Liquids

-

Sample Preparation: Place a small drop of the ionic liquid on a clean microscope slide or in a quartz cuvette. For solid samples, a small amount of the powder can be used.

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

Focus the laser onto the sample.

-

-

Data Acquisition:

-

Set the laser power to a level that provides good signal without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

-

Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction to remove any background fluorescence.

-

Normalize the spectrum if necessary for comparison.

-

Identify and assign the characteristic Raman bands to the vibrational modes of the cation and anion.

-

Influence of the Anion on Structure and Bonding

The choice of anion has a profound impact on the properties of 1-methyl-1-propylpyrrolidinium compounds. Different anions vary in size, shape, and charge distribution, which in turn affects the nature of the cation-anion interactions.

-

Small, coordinating anions like chloride (Cl⁻) tend to form stronger, more localized interactions, including hydrogen bonds, leading to higher melting points and viscosities.[2]

-

Larger, charge-delocalized anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻) lead to weaker, more diffuse interactions.[9] This results in lower melting points, often below room temperature, and lower viscosities. The larger size of these anions also disrupts crystal packing, favoring the liquid state.

The anion also influences the conformational equilibrium of the cation. Stronger coordinating anions can favor specific conformations of the pyrrolidinium ring and the propyl chain to maximize favorable interactions.

Conclusion

The structure and bonding of 1-methyl-1-propylpyrrolidinium compounds are a result of a complex interplay of factors including the inherent geometry of the cation, its conformational flexibility, and the nature of its interactions with the counter-ion. A multi-technique approach, combining crystallographic, spectroscopic, and computational methods, is essential for a comprehensive understanding. This knowledge is critical for the rational design of new ionic liquids and materials with optimized properties for a wide range of scientific and industrial applications.

References

-

Borodin, O., & Smith, G. D. (2006). Structure and dynamics of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid from molecular dynamics simulations. The Journal of Physical Chemistry B, 110(23), 11481–11490. [Link]

-

Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). 1-Methyl-1-propylpyrrolidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(3), o637. [Link]

-

Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). 1-Methyl-1-propylpyrrolidinium chloride. IUCr Journals. [Link]

-

Dean, P. M., Pringle, J. M., & MacFarlane, D. R. (2008). 1-Methyl-1-propylpyrrolidinium chloride. ResearchGate. [Link]

-

Forsyth, S., Golding, J., MacFarlane, D. R., & Forsyth, M. (2001). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochimica Acta, 46(10-11), 1753–1757. [Link]

-

Fujii, K., Fujimori, T., Takamuku, T., Kanzaki, R., & Umebayashi, Y. (2009). Raman Spectroscopic Study, DFT Calculations and MD Simulations on the Conformational Isomerism of N-Alkyl-N-methylpyrrolidinium Bis-(trifluoromethanesulfonyl) Amide Ionic Liquids. The Journal of Physical Chemistry B, 113(13), 4337-4347. [Link]

-

Fujii, K., Fujimori, T., Takamuku, T., Kanzaki, R., & Umebayashi, Y. (2009). Raman Spectroscopic Study, DFT Calculations and MD Simulations on the Conformational Isomerism of N-Alkyl-N-methylpyrrolidinium Bis-(trifluoromethanesulfonyl) Amide Ionic Liquids. ResearchGate. [Link]

-

Hiyka. (2024). 1-Methyl-1-Propylpyrrolidinium 1,1,2,2-Tetrafluoroethanesulfonate, >98%. [Link]

-

Palumbo, O., Trequattrini, F., & Paolone, A. (2020). Molecular Assembling in Mixtures of Hydrophilic 1-Butyl-1-Methylpyrrolidinium Dicyanamide Ionic Liquid and Water. I.R.I.S. Institutional Research Information System. [Link]

-

PubChem. (n.d.). 1-Methyl-1-propylpyrrolidinium tetrafluoroborate. Retrieved from [Link]

-

Ufimtsev, I. S., & Martinez, T. J. (2009). Quantum chemistry on graphical processing units. 3. Analytical energy gradients and first-principles molecular dynamics. Journal of chemical theory and computation, 5(10), 2619–2628. [Link]

-

Vane, C. H., Kim, A. W., & King, A. W. T. (2018). Liquid-State NMR Analysis of Nanocelluloses. Biomacromolecules, 19(7), 2708–2720. [Link]

-

Verma, C., & Rathi, E. (2022). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]

-

Wipff, G., & Troxler, L. (2000). Cation-π interactions: a quantum mechanical study of the role of polarization effects. Proceedings of the National Academy of Sciences, 97(24), 12999–13004. [Link]

-

Ye, C., & Shreeve, J. M. (2008). N-methyl-N-alkylpyrrolidinium tetrafluoroborate salts: Ionic solvents and solid electrolytes. Electrochimica acta, 53(5), 2248-2254. [Link]

Sources

- 1. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Methyl-1-propylpyrrolidinium tetrafluoroborate | C8H18BF4N | CID 23117222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gmchemic.com [gmchemic.com]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Structure and dynamics of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid from molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dro.deakin.edu.au [dro.deakin.edu.au]

The Pyrrolidinium Advantage: A Technical Guide to Third-Generation Ionic Liquids

Topic: Discovery, Synthesis, and Application of Pyrrolidinium Ionic Liquids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary

In the hierarchy of ionic liquids (ILs), pyrrolidinium-based salts represent a critical evolutionary step from "general-purpose" solvents to "task-specific" electrochemical and pharmaceutical materials. While imidazolium ILs (2nd Generation) launched the field, they suffer from cathodic instability and acidic protons that limit their utility in high-voltage energy storage and sensitive biological environments.

Pyrrolidinium ILs—characterized by a saturated, five-membered cyclic ammonium cation—emerged in the late 1990s as the solution to these stability limits. This guide details their discovery, the mechanistic basis of their superior electrochemical window (up to 5.5 V), and their translation from battery electrolytes to Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs).

Historical Genesis: The Shift to Saturation

The history of ionic liquids is often categorized by generations. The discovery of pyrrolidinium ILs marks the transition to Generation 3 , driven by the failure of imidazolium salts in lithium metal applications.

The Timeline of Discovery

-

1914 (The Progenitor): Paul Walden discovers ethylammonium nitrate (

), the first protic IL.[1][2] It remains a curiosity for decades. -

1980s (1st Gen): Wilkes and Hussey develop chloroaluminate melts. Highly conductive but violently water-reactive.

-

1992 (2nd Gen): Wilkes and Zaworotko report air-stable imidazolium salts (e.g., [EMIm][BF4]). These revolutionize the field but reveal a fatal flaw: the C2-proton on the imidazolium ring is acidic and prone to reduction, narrowing the electrochemical window.

-

1999 (The Pyrrolidinium Breakthrough): MacFarlane, Forsyth, and Golding at Monash University publish seminal work identifying N-alkyl-N-methylpyrrolidinium salts (e.g., [C

mpyr][TFSI]) as superior electrolytes.-

The Insight: By saturating the ring (removing double bonds) and eliminating the acidic proton, they pushed the cathodic limit significantly negative, allowing for reversible lithium cycling—a feat impossible with standard imidazolium ILs.

-

Chemical Architecture & Mechanistic Causality

Why does the pyrrolidinium cation perform differently than its predecessors? The answer lies in reductive stability .

Structural Comparison

| Feature | Imidazolium (e.g., [BMIm]+) | Pyrrolidinium (e.g., [C |

| Ring Type | Aromatic, Unsaturated | Aliphatic, Saturated |

| C2 Proton | Acidic ( | Non-acidic / Inert |

| Cathodic Limit | ||

| Viscosity | Low (Planar structure packs poorly) | Higher (Ring puckering increases friction) |

| Chemical Inertness | Prone to carbene formation | Highly inert to bases and nucleophiles |

The Stability Mechanism

In imidazolium cations, the C2 proton (between the nitrogens) is susceptible to deprotonation or electrochemical reduction, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes react with battery anodes or sensitive drug APIs.

Pyrrolidinium cations lack this acidic site. The positive charge is localized on the quaternary nitrogen but sterically shielded by the alkyl groups and the saturated ring. This prevents reduction until much more negative potentials, enabling the use of high-voltage cathodes (e.g., LiNiMnCoO

Technical Protocol: Synthesis of [C mpyr][TFSI]

This section provides a validated protocol for synthesizing N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C

Reaction Logic

The synthesis follows a two-step pathway:[3]

-

Menshutkin Reaction (Quaternization): Formation of the halide salt.

-

Metathesis (Anion Exchange): Swapping the halide for the hydrophobic TFSI anion.

Visual Workflow

Figure 1: Synthetic pathway for high-purity Pyrrolidinium ILs.

Detailed Methodology

Step 1: Quaternization ([C

-

Setup: Charge a round-bottom flask with N-methylpyrrolidine (1.0 eq) and acetonitrile (solvent).

-

Addition: Add 1-bromobutane (1.1 eq) dropwise at 0°C to control exotherm.

-

Reaction: Reflux at 70°C for 24 hours under N

atmosphere. -

Workup: Evaporate solvent. Recrystallize the resulting solid from ethyl acetate/acetonitrile to remove amine impurities. Critical: Purity here dictates final electrochemical stability.

Step 2: Metathesis ([C

-

Dissolution: Dissolve [C

mpyr][Br] in deionized water. -

Exchange: Add Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, 1.0 eq) dissolved in water.

-

Separation: A hydrophobic IL phase will form immediately (usually the bottom layer). Stir for 2 hours.

-

Washing: Decant the aqueous layer (containing LiBr). Wash the IL layer with ultrapure water (3x) until the wash water tests negative for halides (AgNO

test). -

Drying: Dry under high vacuum (< 0.1 mbar) at 60°C for 24 hours.

-

Quality Control: Water content must be < 50 ppm (Karl Fischer titration) for battery use.

-

Applications in Drug Development (API-ILs)

While energy storage drove the discovery, pyrrolidinium ILs are gaining traction in pharma due to their biocompatibility profile and solubility enhancement .

Transdermal Drug Delivery

Pyrrolidinium cations act as permeation enhancers.[4] Unlike rigid imidazolium rings, the flexible pyrrolidinium ring disrupts the lipid bilayer of the stratum corneum reversibly.

-

Mechanism: The surfactant-like nature of long-chain pyrrolidinium salts ([C

mpyr][Cl]) facilitates the transport of hydrophilic drugs across hydrophobic skin barriers.

API-ILs (Active Pharmaceutical Ingredient - Ionic Liquids)

Researchers convert solid drugs (acidic APIs like Ibuprofen) into liquid salts by pairing them with a biocompatible pyrrolidinium cation.

-

Benefit: Eliminates polymorphism issues (no crystal lattice to maintain) and increases bioavailability.

-

Example: [C

mpyr][Ibuprofenate] results in a liquid drug form with 100x higher water solubility than the free acid.

Physicochemical Data Summary

The following table contrasts the pyrrolidinium standard against the imidazolium standard.

| Property | [C | [BMIm][TFSI] (Imidazolium) | Impact |

| Electrochemical Window | ~5.5 V | ~4.3 V | Pyrrolidinium enables high-voltage Li-ion batteries. |

| Cathodic Limit | -3.2 V | -1.9 V | Pyrrolidinium is compatible with Lithium metal anodes. |

| Viscosity (25°C) | 89 cP | 52 cP | Imidazolium has faster mass transport; Pyrrolidinium requires elevated T or solvents. |

| Thermal Stability ( | ~360°C | ~400°C | Both are sufficient for most industrial applications. |

| Toxicity (EC50) | Moderate | Higher | Pyrrolidinium is generally less cytotoxic than aromatic cations. |

References

-

MacFarlane, D. R., Meakin, P., Sun, J., Amini, N., & Forsyth, M. (1999). Pyrrolidinium imides: A new family of molten salts and conductive plastic crystal phases. Journal of Physical Chemistry B, 103(20), 4164–4170. Link

-

MacFarlane, D. R., et al. (1999).[5] High conductivity molten salts based on the imide ion. Nature, 402, 792–794. Link

-

Wilkes, J. S., & Zaworotko, M. J. (1992).[1] Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications, (13), 965–967. Link

-

Forsyth, S. A., et al. (2002). N-methyl-N-alkylpyrrolidinium dicyanamide ionic liquids.[6] Chemical Communications, (7), 714–715. Link

-

Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31(8), 1429–1436. Link

-

Reichert, W. M., et al. (2006). Ionic liquids as a new class of materials for applications in medicine and biotechnology. Green Chemistry, 8, 317-326. Link

Sources

- 1. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 1-Methyl-1-propylpyrrolidinium Cations: A Technical Guide

Executive Summary

The 1-Methyl-1-propylpyrrolidinium cation (commonly abbreviated as

This guide provides a rigorous analysis of the toxicological data for

Chemical Identity & Physicochemical Basis[1]

The toxicological behavior of

-

IUPAC Name: 1-methyl-1-propylpyrrolidin-1-ium[1]

-

Common Abbreviations:

, -

Common Counter-anions: Bis(trifluoromethylsulfonyl)imide (

/

Key Differentiator: The absence of an aromatic ring reduces the cation's ability to intercalate into DNA or engage in

Mechanisms of Toxicity

The toxicity of

Membrane Disruption (The "Side Chain Effect")

The primary driver of acute cytotoxicity is the disruption of the cellular lipid bilayer. The propyl side chain (

-

Mechanism: The cation inserts into the lipid bilayer, disrupting the packing of phospholipid heads.

-

Chain Length Rule: Toxicity increases non-linearly with alkyl chain length.

sits in a "safe window" of relatively low toxicity compared to octyl (

Acetylcholinesterase (AChE) Inhibition

While less potent than pyridinium cations, pyrrolidinium species can interact with the anionic site of AChE.

-

Interaction: Electrostatic attraction between the quaternary nitrogen and the enzyme's active site.

-

Potency:

is considered a weak inhibitor . The steric bulk of the saturated ring hinders deep penetration into the AChE gorge compared to the flat, aromatic pyridinium ring.

Oxidative Stress

High concentrations can induce the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

Visualization: Toxicity Pathways

Figure 1: Mechanistic pathways of [C3mpyr]+ induced toxicity, highlighting membrane disruption and oxidative stress.

Toxicological Data Summary

The following data consolidates findings from key studies, normalizing units to Molarity (mM/µM) or mg/L for comparison.

Mammalian Cytotoxicity

The

| Cell Line | Assay | Compound | Toxicity Classification | Reference | |

| IPC-81 (Rat Leukemia) | MTT / WST-1 | > 500 µM (Est.)* | Low | Ranke et al. [1] | |

| MCF-7 (Human Breast Cancer) | MTT | 43.40 mM | Low | Ostolska et al. [2] | |

| HeLa (Human Cervical) | MTT | > 10 mM | Low | Stepnowski et al. [3] | |

| HDF (Human Dermal Fibroblast) | Cell Viability | Sig. lower than Imidazolium | Low | Mrozek-Wilczkiewicz [4] |

*Note: IPC-81 data often groups C3 and C4 pyrrolidiniums as "low toxicity" compared to C10 analogs which have EC50s in the low µM range.

Aquatic Ecotoxicity

Pyrrolidinium cations are significantly less toxic to aquatic life than their aromatic counterparts.

| Organism | Test Type | Compound | Reference | |

| Vibrio fischeri (Bacteria) | Microtox (15 min) | > 23,780 mg/L | Hernández-Fernández [5] | |

| Vibrio fischeri | Microtox (15 min) | 4,588 mg/L | Hernández-Fernández [5] | |

| Daphnia magna (Crustacean) | Immobilization (48h) | > 100 mg/L | Pretti et al. [6] | |

| Raphidocelis subcapitata (Algae) | Growth Inhibition | ~ 300 mg/L | Stolte et al. [7] |

Interpretation: The

Experimental Protocols

To validate these findings in a specific application, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Standardized for ILs)

Objective: Determine the

Reagents:

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilization Buffer (DMSO or acidified isopropanol).

-

Control: 10% DMSO (Positive kill), Media only (Negative).

Workflow:

-

Seeding: Seed cells (e.g., HeLa or HepG2) at

cells/well in 96-well plates. Incubate 24h. -

Preparation: Dissolve IL in culture media. Critical: Verify pH of the IL-media solution; some ILs can shift pH, causing false toxicity.

-

Exposure: Treat cells with serial dilutions (e.g., 0.1 mM to 100 mM) for 24h.

-

Labeling: Add 10 µL MTT reagent; incubate 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm (ref 630 nm).

Protocol B: AChE Inhibition Assay (Modified Ellman)

Objective: Assess neurotoxic potential via enzyme inhibition.

Workflow:

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme Mix: Add 0.05 U/mL AChE (Electrophorus electricus) to wells.

-

Inhibitor: Add

IL at varying concentrations (10 µM - 10 mM). Incubate 10 min. -

Substrate: Add DTNB (0.3 mM) and Acetylthiocholine iodide (0.45 mM).

-

Kinetics: Monitor absorbance at 412 nm every 30s for 5 min.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for determining cytotoxicity, emphasizing pH control to avoid artifacts.

Biodegradability & Environmental Fate

While

-

Biodegradability: Pyrrolidinium cations are generally classified as "Not Readily Biodegradable" under OECD 301F (Manometric Respirometry) conditions. The saturated ring is resistant to enzymatic cleavage by standard activated sludge bacteria.

-

Mitigation: Studies suggest that introducing ester groups into the side chain (functionalization) can significantly improve biodegradability by providing an enzymatic attack site [8].

References

-

Ranke, J., et al. (2006). "Biological effects of imidazolium ionic liquids with varying chain lengths in acute Vibrio fischeri and WST-1 cell viability assays." Ecotoxicology and Environmental Safety. Link

-

Ostolska, I., et al. (2020). "Ionic Liquids Toxicity—Benefits and Threats." International Journal of Molecular Sciences. Link

- Stepnowski, P., et al. (2004). "Cytotoxicity of ionic liquids." Human & Experimental Toxicology.

-

Mrozek-Wilczkiewicz, A., et al. (2022). "Anticancer potential and cytotoxicity mechanism of ionic liquids..." Journal of Hazardous Materials. Link

- Hernández-Fernández, F.J., et al. (2015). "Toxicity of ionic liquids on Vibrio fischeri.

-

Pretti, C., et al. (2009). "Acute toxicity of ionic liquids to the zebrafish (Danio rerio) and Daphnia magna." Chemosphere.[2]

-

Stolte, S., et al. (2007). "Anion effects on the cytotoxicity of ionic liquids." Green Chemistry. Link

- Docherty, K.M., et al. (2010). "Biodegradability of imidazolium and pyrrolidinium ionic liquids." Green Chemistry.

Sources

molecular weight of 1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide

Executive Summary

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (commonly abbreviated as [Pyr13][TFSI] or [PMPyr][TFSI]) represents a gold standard in the class of hydrophobic ionic liquids (ILs).[1][2] With a theoretical molecular weight of 408.38 g/mol , it is widely utilized in high-voltage electrochemical storage and advanced pharmaceutical formulations due to its exceptional thermal stability and wide electrochemical window.[2]

However, for researchers in drug development and electrochemistry, the "label" molecular weight is often insufficient.[1][2] Hygroscopicity and residual halide impurities can significantly alter the effective molecular mass during gravimetric preparation, leading to stoichiometric errors in electrolyte formulation or API (Active Pharmaceutical Ingredient) solubilization.[1][2] This guide provides a comprehensive technical analysis of [Pyr13][TFSI], detailing its physiochemical architecture, synthesis protocols, and validation methodologies.[1][2]

Molecular Architecture & Stoichiometry

To understand the behavior of [Pyr13][TFSI], one must deconstruct it into its constituent ions.[1][2] Unlike molecular solvents (e.g., DMSO, Ethanol), [Pyr13][TFSI] is a salt liquid at room temperature, comprised of a bulky organic cation and a charge-delocalized anion.[1][2]

Theoretical Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC).[1][2]

| Component | Formula | Contribution ( g/mol ) |

| Cation | 1-Methyl-1-propylpyrrolidinium ( | 128.24 |

| Anion | Bis(trifluoromethanesulfonyl)imide ( | 280.14 |

| Total | 408.38 |

Structural Visualization

The following diagram illustrates the ionic dissociation and the chemical structure of the constituents.

Figure 1: Structural assembly of [Pyr13][TFSI] from its constituent ions.[1][2]

Physiochemical Profile

Accurate dosing depends on understanding physical properties that fluctuate with temperature and purity.[1][2]

| Property | Value | Conditions | Relevance |

| Molecular Weight | 408.38 g/mol | Theoretical | Stoichiometric calculations.[1][2] |

| Appearance | Colorless/Light Yellow Liquid | 25°C | Yellowing indicates degradation or impurities.[2] |

| Melting Point | 12 °C | - | Liquid at room temp; easy handling.[1][2] |

| Density | 1.43 g/mL | 25°C | Critical for volumetric-to-gravimetric conversion.[1][2] |

| Viscosity | ~59 cP | 25°C | Affects mass transfer in diffusion-controlled processes.[1][2] |

| Conductivity | 4.9 mS/cm | 30°C | Key metric for battery electrolyte performance.[2] |

| Water Content | < 100 ppm (Dried) | - | Hygroscopic drift can lower effective MW.[1][2] |

Technical Insight: While [Pyr13][TFSI] is hydrophobic, it is not non-hygroscopic.[1][2] It can absorb atmospheric moisture over time, creating a "wet" IL.[1][2] If a researcher weighs 408.38 mg of "wet" IL (containing 1000 ppm water), they are actually dispensing less than 1 mmol of the active salt.[1][2]

Synthesis & Purification Protocol

High-purity [Pyr13][TFSI] is typically synthesized via an anion-exchange metathesis reaction.[1][2] This protocol ensures minimal halide contamination, which is toxic to biological systems and corrosive in electrochemical cells.[1][2]

The Metathesis Workflow

Reaction:

Figure 2: Metathesis synthesis workflow for generating high-purity [Pyr13][TFSI].

Step-by-Step Methodology

-

Dissolution: Dissolve equimolar amounts of 1-methyl-1-propylpyrrolidinium bromide ([Pyr13][Br]) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in separate aliquots of deionized water.

-

Mixing: Slowly add the LiTFSI solution to the [Pyr13][Br] solution under vigorous stirring. The mixture will become cloudy as the hydrophobic [Pyr13][TFSI] forms.[1][2]

-

Separation: Allow the mixture to settle. Two phases will form: the denser bottom phase is the [Pyr13][TFSI], and the top aqueous phase contains LiBr.[1][2]

-

Washing (Critical Step): Decant the aqueous phase.[1][2] Wash the IL phase repeatedly with deionized water.[1][2]

-

Drying: Dry the IL under high vacuum (< 1 mbar) at 60°C for at least 24 hours to remove water and trace solvents.

Analytical Verification (Quality Control)

Trusting a commercial label is a risk in precision science.[1][2] The following validation steps are recommended before using the IL in sensitive applications.

-

Karl Fischer Titration (Coulometric):

-

Ion Chromatography (IC):

-

1H NMR Spectroscopy:

Applications in Drug Development & Energy

Why choose [Pyr13][TFSI] over other ionic liquids like Imidazolium-based variants?

Pharmaceutical Formulations

-

Solubility Enhancement: [Pyr13][TFSI] acts as a powerful solvent for poorly water-soluble APIs (BCS Class II/IV drugs).[1][2] Its hydrophobic nature makes it compatible with lipophilic drugs, while its ionic character disrupts crystal lattices.[1][2]

-

Crystallization Media: It is used in "cooling crystallization" techniques.[2][3] Unlike volatile organic solvents, it does not evaporate, allowing for precise control over supersaturation and polymorph selection without the use of antisolvents.[1][2]

-

Stability: Unlike imidazolium ILs, the pyrrolidinium cation lacks the acidic C2-proton, making it chemically more stable and less reactive toward sensitive APIs.[1][2]

Electrochemical Energy Storage

-

Wide Electrochemical Window (~5.5 V): Allows for the use of high-voltage cathodes in Li-ion batteries.[1][2]

-

Safety: Non-flammable and low volatility, reducing the risk of thermal runaway compared to traditional carbonate electrolytes.[2]

References

-

PubChem. (2025).[1][2][4] 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide.[1][2][5][6][7][4][8] National Library of Medicine.[1][2] [Link]

-

NIST Chemistry WebBook. (2024).[1][2] 1-methyl-1-propylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide Thermophysical Properties. National Institute of Standards and Technology.[1][2][7] [Link][1][2]

-

González, B., et al. (2014).[1][2] Physical properties of the pure 1-methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid and its binary mixtures with alcohols. Journal of Chemical Thermodynamics. [Link][1][2]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]

- 7. 1-methyl-1-propylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide [webbook.nist.gov]

- 8. N-METHYL-N-PROPYLPIPERIDINIUM BIS(TRIFLUOROMETHANESULFONYL)IMIDE | 608140-12-1 [chemicalbook.com]

Methodological & Application

Application Note: Protocol for Preparing 1-Methyl-1-propylpyrrolidinium Based Electrolytes

Part 1: Executive Summary & Scientific Rationale

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (often abbreviated as [MPPy][TFSI], [Py13][TFSI], or [C3mpyr][TFSI]) represents a gold standard in ionic liquid (IL) electrolytes. Unlike volatile organic carbonates, this IL offers negligible vapor pressure, non-flammability, and an electrochemical stability window (ESW) often exceeding 5.0 V vs. Li/Li⁺.

However, the transition from "chemical grade" to "battery grade" is non-trivial. Impurities such as halides (Br⁻, Cl⁻), water, and protic residues can catalytically decompose electrode surfaces and narrow the ESW. This protocol details a rigorous, self-validating methodology for synthesizing, purifying, and qualifying [MPPy][TFSI] electrolytes.

Key Mechanistic Insight: The synthesis relies on a two-step quaternization-metathesis pathway. The critical "quality gate" is the removal of the halide intermediate before the final drying step, as residual bromide is electrochemically active and corrosive to aluminum current collectors.

Part 2: Safety & Pre-requisites[1]

Hazard Warning:

-

1-Bromopropane: Alkylating agent. Neurotoxin. Handle strictly in a fume hood.

-

LiTFSI: Hygroscopic and corrosive.

-

Exotherms: The quaternization reaction is exothermic. Control heat evolution to prevent degradation.[1]

Environment:

-

Synthesis: Fume hood with Schlenk line (Inert Gas: Ar or N₂).

-

Final Handling/Storage: Argon-filled Glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).

Part 3: Materials & Equipment[3]

Reagents Table

| Reagent | Purity | Role | Handling Note |

| N-Methylpyrrolidine | ≥99% | Precursor (Amine) | Distill over CaH₂ if yellow/impure. |

| 1-Bromopropane | ≥99% | Precursor (Alkylating) | Use slight excess (1.1 eq). |

| LiTFSI | Battery Grade (>99.9%) | Anion Source | Dry at 120°C under vacuum before use. |

| Ethyl Acetate / Acetonitrile | HPLC Grade | Recrystallization Solvents | Keep anhydrous. |

| Silver Nitrate (AgNO₃) | 0.1 M aq. | Halide Test Reagent | Store in dark.[1] |

| Activated Carbon | Powder | Decolorization | Acid-washed grade preferred. |

Part 4: Experimental Protocol

Phase 1: Synthesis of the Precursor ([MPPy]Br)

Objective: Synthesize the halide salt via nucleophilic substitution (Menshutkin reaction).

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N₂.

-

Solvent Selection: Dissolve 0.5 mol of N-Methylpyrrolidine in 150 mL of Acetonitrile (ACN).

-

Expert Note: While neat (solvent-free) reactions are faster, using ACN acts as a heat sink, preventing thermal discoloration (Hofmann elimination byproducts).

-

-

Addition: Add 0.55 mol (1.1 eq) of 1-Bromopropane dropwise via the addition funnel over 60 minutes.

-

Observation: The solution will warm up. If it boils vigorously, slow the addition.

-

-

Reflux: Heat the mixture to mild reflux (approx. 80°C) for 24 hours under N₂.

-

Isolation:

Phase 2: Metathesis to [MPPy][TFSI]

Objective: Anion exchange to form the hydrophobic ionic liquid.

-

Dissolution: Dissolve 0.4 mol of purified [MPPy]Br in 100 mL of deionized (DI) water.

-

Salt Addition: In a separate beaker, dissolve 0.42 mol (1.05 eq) of LiTFSI in 100 mL DI water.

-

Mixing: Slowly pour the LiTFSI solution into the [MPPy]Br solution while stirring vigorously.

-

Mechanism:[4] [MPPy][TFSI] is hydrophobic. The solution will immediately turn cloudy and separate into two phases (denser IL phase at the bottom).

-

-

Reaction: Stir for 4 hours at room temperature to ensure equilibrium.

Phase 3: Purification & Washing (The "Quality Gate")

Objective: Remove LiBr byproduct and excess precursors.

-

Separation: Transfer to a separatory funnel. Collect the bottom IL phase.

-

Washing: Wash the IL phase with aliquots of DI water (1:1 volume ratio). Shake vigorously and let settle. Remove top aqueous layer.

-

The Silver Nitrate Test:

-

Take a small drop of the washing water from the top phase.

-

Add a drop of 0.1 M AgNO₃.

-

Pass Criteria: Solution remains clear.

-

Fail Criteria: Cloudy white precipitate (AgBr). Repeat washing.

-

Expert Note: Typically requires 4–6 washes. Failure to remove bromide results in anodic corrosion around 3.8 V vs Li/Li⁺.

-

-

Carbon Treatment (Optional): If the IL is yellowish, dissolve in DCM, stir with activated carbon for 12 hours, filter through Celite, and evaporate DCM.

Phase 4: Deep Drying

Objective: Reduce water content to < 20 ppm.

-

Rotary Evaporation: Remove bulk water at 60°C/20 mbar.

-

High Vacuum Line: Connect the flask to a Schlenk line (< 0.1 mbar).

-

Ramp Protocol:

-

2 hours at 60°C.

-

12 hours at 100°C.

-

4 hours at 120°C.

-

-

Transfer: Backfill with dry Argon and immediately transfer to the glovebox.

Part 5: Characterization & Formulation

Quality Control Metrics

| Test | Method | Acceptance Criteria |

| Structure | ¹H NMR (DMSO-d₆) | Clean peaks; no alkyl halide residues. |

| Water Content | Karl Fischer (Coulometric) | < 20 ppm (Strict); < 50 ppm (Acceptable). |

| Halides | AgNO₃ / IC | Not detectable (< 5 ppm). |

| Viscosity | Rheometer (25°C) | ~60–80 mPa·s (Pure IL). |

Electrolyte Formulation

To make a standard battery electrolyte:

-

Salt Doping: Dissolve LiTFSI in the purified [MPPy][TFSI] to reach a concentration of 0.3 to 1.0 M .

-

Note: Higher salt concentrations (up to 3-4 M) create "Solvent-in-Salt" systems which can suppress Al corrosion but drastically increase viscosity.

-

-

Stirring: Stir at 60°C in the glovebox for 12 hours to ensure complete dissolution.

Part 6: Visualization of Workflows

Diagram 1: Synthesis & Purification Logic

Caption: Step-by-step workflow for the synthesis and purification of MPPy-TFSI, highlighting the critical halide control loop.

Diagram 2: Electrochemical Validation

Caption: Validation logic for confirming electrolyte suitability for high-voltage lithium batteries.

Part 7: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Yellow/Orange Color | Oxidation of amine or trace iodine (if iodide used). | Treat with activated carbon in DCM; filter and re-dry. |

| High Water Content (>100 ppm) | Insufficient drying time or vacuum leak. | Check vacuum seals; increase drying time at 120°C; use molecular sieves (3Å) carefully. |

| Low Anodic Stability (<4.5 V) | Residual Bromide/Chloride. | Fail. Re-wash the IL with water (Phase 3) until AgNO₃ test is perfect. |

| Solidification at RT | High purity (MP is ~12°C) or high salt conc. | Warm to 40°C. Pure [MPPy][TFSI] may crystallize if supercooled; this is normal. |

References

-

Appetecchi, G. B., et al. (2013).[5] "Ionic liquid-based electrolytes for high-energy lithium batteries." Ionic Liquids Science and Applications. ACS Symposium Series.

-

MacFarlane, D. R., et al. (2016). "Energy applications of ionic liquids." Energy & Environmental Science, 7(1), 232-250.

-

Montanino, M., et al. (2012). "The role of the cation in the electrochemical stability of ionic liquids." Electrochimica Acta, 96, 124-133.

-

Sigma-Aldrich. "1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide Product Specification."

-

IoLiTec. "Technical Data Sheet: 1-Methyl-1-propylpyrrolidinium bromide."

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Methyl-1-propylpyrrolidinium bromide - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 3. 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide | C10H18F6N2O4S2 | CID 25171607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. About the Purification Route of Ionic Liquid Precursors [mdpi.com]

Application Notes & Protocols: 1-Methyl-1-propylpyrrolidinium ([P13]⁺) in Advanced CO₂ Capture Technologies

Executive Summary

The urgent need for efficient carbon capture, utilization, and storage (CCUS) has driven the development of advanced solvent systems. Among room-temperature ionic liquids (RTILs), the 1-methyl-1-propylpyrrolidinium cation (commonly abbreviated as [P13]⁺, [MPPyr]⁺, or [Pyr13]⁺) has emerged as a highly versatile structural motif. Unlike standard imidazolium-based cations, the [P13]⁺ alicyclic ring offers superior electrochemical stability, while its asymmetric propyl chain provides an optimal balance between low viscosity and high free volume.

This application note details the dual utility of [P13]⁺-based ionic liquids in carbon capture:

-

Direct Physical/Chemical Absorption : Utilizing pure [P13]⁺ ILs (e.g.,[P13][DCA]) as high-capacity CO₂ solvents[1].

-

Electrochemically Mediated "Electro-Swing" Capture : Utilizing [P13]⁺ ILs (e.g., [P13][TFSI]) as robust supporting electrolytes for redox-active CO₂ sorbents[2][3].

Mechanistic Causality: Why [P13]⁺?

Free Volume and Physical Absorption

In direct absorption applications, the solubility of CO₂ in an ionic liquid is heavily dependent on the fractional free volume of the solvent. The [P13]⁺ cation's asymmetric structure prevents tight crystal lattice packing, lowering the melting point and increasing the interstitial space available for gas molecules[4]. When paired with highly polar or reactive anions like dicyanamide ([DCA]⁻), the [P13]⁺ cation facilitates rapid mass transfer due to its relatively low viscosity compared to longer-chain analogs like butyl-pyrrolidinium ([P14]⁺)[1][5].

Cathodic Stability in Electro-Swing Systems

Electro-swing reactive adsorption relies on the electrochemical reduction of a sorbent (e.g., a quinone) to a radical anion, which then nucleophilically attacks CO₂[3]. This requires a supporting electrolyte that will not degrade at highly negative potentials. Imidazolium cations are susceptible to reduction and carbene formation at these potentials. In contrast, the alicyclic [P13]⁺ cation lacks acidic protons on the ring, granting it an exceptionally wide electrochemical window (up to ~5.9 V)[6]. This ensures that the applied electrical energy is exclusively channeled into sorbent activation rather than electrolyte degradation[2].

Quantitative Data: Physicochemical & Solvation Properties

The choice of the anion paired with [P13]⁺ dictates the primary mechanism and operational parameters of the CO₂ capture system.

| Ionic Liquid | Anion | Viscosity (cP at 25°C) | Electrochemical Window (V) | Primary CO₂ Capture Role | Ref |

| [P13][TFSI] | Bis(trifluoromethylsulfonyl)imide | ~58.7 | ~5.9 | Electrolyte for Electro-Swing / Physical Sorbent | [4][6] |

| [P13][FSA] | Bis(fluorosulfonyl)amide | ~35.0 | ~5.0 | Low-Viscosity Physical Sorbent | [4] |

| [P13][DCA] | Dicyanamide | ~20.0 | ~3.0 | High-Capacity Physical/Chemical Sorbent | [1][5] |

Experimental Protocols

Protocol A: Gravimetric Determination of CO₂ Solubility in [P13][DCA]

This protocol utilizes a magnetic suspension microbalance to ensure high-precision, self-validating thermodynamic data.

-

Sample Preparation & Degassing : Load ~50 mg of high-purity [P13][DCA] into the microbalance crucible. Heat the chamber to 343 K under high vacuum (< 10⁻³ mbar) for 24 hours.

-

Causality: Trace water strongly hydrogen-bonds with the [DCA]⁻ anion, acting as an anti-solvent for CO₂ and artificially depressing solubility measurements.

-

-

Buoyancy Calibration (Self-Validation Step) : Pressurize the system with Helium gas from 1 to 10 bar at the target experimental temperature (e.g., 298 K).

-

Causality: Helium is practically insoluble in [P13]⁺ ILs. The recorded mass decrease is purely due to the buoyancy of the sample volume, allowing you to calculate the exact skeletal volume of the IL for subsequent corrections.

-

-

Isothermal CO₂ Dosing : Evacuate the Helium. Introduce ultra-high purity CO₂ (>99.99%) into the chamber in stepwise isochoric increments (e.g., 1 bar, 2 bar, up to 10 bar).

-

Gravimetric Equilibration : Monitor the mass continuously. Equilibrium is defined as a mass change rate of < 10 µg/h over a 2-hour window.

-

Data Extraction : Correct the raw mass increase using the Helium-derived buoyancy factor and the density of the pressurized CO₂ phase to calculate the absolute molality of captured CO₂[1].

Workflow for gravimetric CO₂ solubility measurement in [P13]⁺ ionic liquids.

Protocol B: Electro-Swing CO₂ Capture using [P13][TFSI] as a Supporting Electrolyte

This protocol details the reversible electrochemical capture of CO₂ using a quinone sorbent dissolved in a [P13]⁺-based electrolyte.

-

Electrolyte Preparation : In an Argon-filled glovebox, prepare a solution of 1.0 M [P13][TFSI] and 0.1 M of a redox-active sorbent (e.g., Anthraquinone) in anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO provides the necessary polarity to dissolve the organic sorbent, while the high concentration of [P13][TFSI] ensures high ionic conductivity (~12.2 mS cm⁻¹) and suppresses the migration of charged species, minimizing system overpotential[2].

-

-

Baseline Cyclic Voltammetry (Self-Validation Step) : Transfer the solution to a sealed three-electrode cell (Glassy Carbon working, Pt counter, Ag/Ag⁺ reference). Purge with Argon for 30 minutes. Run a CV scan at 10 mV/s.

-

Validation: Observe the reversible Q/Q•⁻ redox couple. A peak current ratio (

) near 1.0 confirms that the sorbent is chemically stable in the [P13]⁺ environment prior to capturing CO₂.

-

-

CO₂ Saturation & Capture (Reduction) : Purge the electrolyte with CO₂ (>99.5%) for 30 minutes. Apply a constant cathodic potential (e.g., -1.0 V vs. Ag/Ag⁺) via bulk electrolysis. The quinone is reduced to a radical anion, which rapidly and chemically binds the dissolved CO₂ to form a stable adduct[3].

-

CO₂ Release (Oxidation) : To release the captured CO₂, apply an anodic potential (e.g., 0.0 V vs. Ag/Ag⁺). The adduct is oxidized, returning the sorbent to its neutral state and releasing concentrated CO₂ gas, which can be quantified via an inline mass spectrometer or volumetric gas burette.

Electrochemically mediated CO₂ capture cycle utilizing [P13][TFSI] as the supporting electrolyte.

References